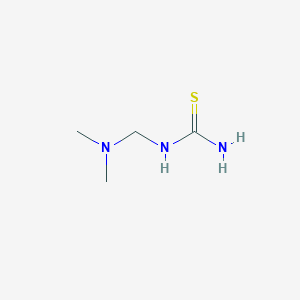

(Dimethylamino)methylthiourea

Descripción

(Dimethylamino)methylthiourea is a thiourea derivative characterized by a dimethylamino (-N(CH₃)₂) substituent attached to the thiocarbonyl (-CS-NH₂) backbone. This compound is structurally distinct due to its electron-donating dimethylamino group, which influences its chemical reactivity, solubility, and intermolecular interactions.

Propiedades

Número CAS |

109858-55-1 |

|---|---|

Fórmula molecular |

C4H11N3S |

Peso molecular |

133.22 g/mol |

Nombre IUPAC |

(dimethylamino)methylthiourea |

InChI |

InChI=1S/C4H11N3S/c1-7(2)3-6-4(5)8/h3H2,1-2H3,(H3,5,6,8) |

Clave InChI |

JMDKZMDNCCDJHH-UHFFFAOYSA-N |

SMILES |

CN(C)CNC(=S)N |

SMILES isomérico |

CN(C)CN=C(N)S |

SMILES canónico |

CN(C)CNC(=S)N |

Sinónimos |

Thiourea, [(dimethylamino)methyl]- (9CI) |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Thiourea,N-[(dimethylamino)methyl]- can be synthesized through several methods. One common approach involves the reaction of amines with carbon disulfide in an aqueous medium, leading to the formation of symmetrical and unsymmetrical substituted thiourea derivatives . Another method includes the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature . Additionally, the “on-water” reaction of (thio)isocyanates with amines offers a sustainable and chemoselective synthesis route .

Industrial Production Methods

Industrial production of thiourea derivatives often involves the use of sulfur and chloroform to synthesize thiocarbonyl surrogates. This method is efficient and practical, allowing for the production of various thiocarbamides and oxazolidinethiones with high selectivity .

Análisis De Reacciones Químicas

Types of Reactions

Thiourea,N-[(dimethylamino)methyl]- undergoes several types of chemical reactions, including:

Oxidation: Thiourea derivatives can be oxidized to form sulfinic acids and sulfonic acids.

Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.

Substitution: Thiourea derivatives can participate in nucleophilic substitution reactions, forming various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include elemental sulfur, isocyanides, and carbon disulfide. Reaction conditions often involve ambient temperatures and aqueous media, making the processes efficient and environmentally friendly .

Major Products

The major products formed from these reactions include symmetrical and unsymmetrical substituted thiourea derivatives, guanidines, and thiocarbonyl compounds .

Aplicaciones Científicas De Investigación

Thiourea,N-[(dimethylamino)methyl]- has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of thiourea,N-[(dimethylamino)methyl]- involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase, leading to its therapeutic effects . The compound’s sulfur and nitrogen atoms play a crucial role in its binding affinity and reactivity with biological molecules .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Thiourea Derivatives

Structural and Electronic Features

Thiourea derivatives vary based on substituents attached to the thiocarbonyl group. Key comparisons include:

| Compound | Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| Thiourea | -NH₂ | 76.12 | High polarity, moderate corrosion inhibition |

| Methylthiourea | -NHCH₃ | 90.14 | Enhanced hydrophobicity, improved inhibition |

| Phenylthiourea | -NHC₆H₅ | 152.21 | Aromatic stabilization, highest inhibition |

| (Dimethylamino)methylthiourea | -N(CH₃)₂-CH₂- | ~133.23 (estimated) | Electron-rich, potential for metal coordination |

| [(1-Phenylethylidene)amino]thiourea | -N=C(CH₂C₆H₅) | 193.27 | Conjugated system, pharmaceutical relevance |

Key Observations :

- Phenylthiourea outperforms methylthiourea in corrosion inhibition due to aromatic π-electrons stabilizing adsorbed layers on metal surfaces .

Corrosion Inhibition Performance

Studies on methylthiourea and phenylthiourea in sulfuric acid (H₂SO₄) environments reveal the following trends:

- Inhibition Efficiency : Phenylthiourea (92%) > Methylthiourea (85%) > Thiourea (78%) at 1 mM concentration .

- Activation Energy : Methylthiourea exhibits lower activation energy (12.3 kJ/mol) compared to thiourea (15.6 kJ/mol), suggesting faster adsorption kinetics .

(Dimethylamino)methylthiourea’s performance is hypothesized to exceed methylthiourea due to its stronger electron-donating capacity, though experimental validation is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.